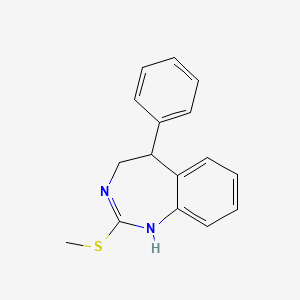
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetohydroxamic acid moiety linked to a 2-(4-allyl-2-methoxyphenoxy) group, with N,O-dimethyl substitutions. It is of interest due to its potential biological activities and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, a related compound, involves refluxing ethyl bromoacetate with eugenol in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at 80°C for 24 hours . This method can be adapted for the synthesis of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- by introducing appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydroxylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential therapeutic effects, such as monoamine oxidase inhibition, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- involves its interaction with molecular targets such as enzymes. For example, it may inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is unique due to its specific substitutions and the presence of both acetohydroxamic acid and phenoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Número CAS |
92501-70-7 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
N-methoxy-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H19NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h5,7-9H,1,6,10H2,2-4H3 |
Clave InChI |
YYBAMNUFGFGDFW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)COC1=C(C=C(C=C1)CC=C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
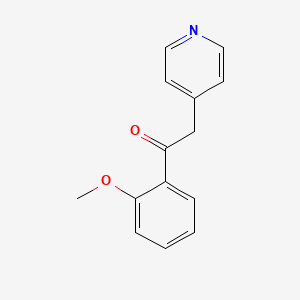

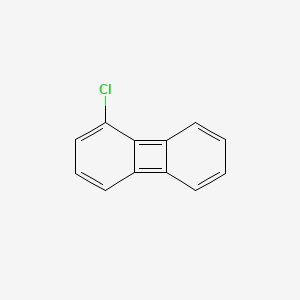

![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

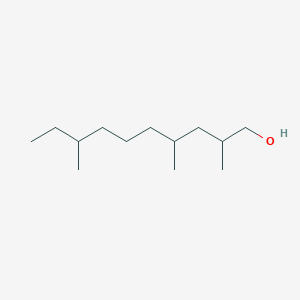

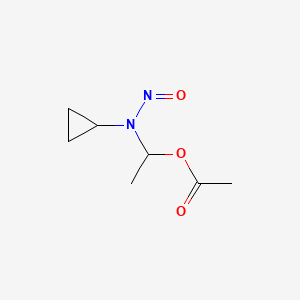
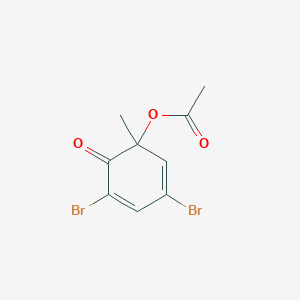
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

